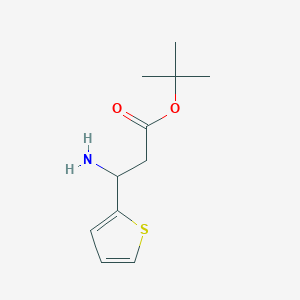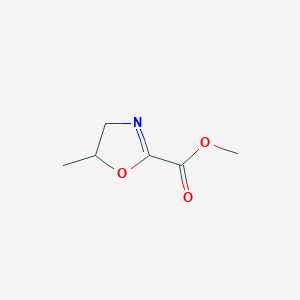![molecular formula C13H21NO2 B2506457 8-シクロブタンカルボニル-3-メトキシ-8-アザビシクロ[3.2.1]オクタン CAS No. 2309552-62-1](/img/structure/B2506457.png)
8-シクロブタンカルボニル-3-メトキシ-8-アザビシクロ[3.2.1]オクタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclobutanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.
科学的研究の応用
8-Cyclobutanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
作用機序
Target of Action
The compound, also known as cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, is part of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities . .
Mode of Action
Tropane alkaloids, which this compound is a part of, are known for their diverse biological activities . They interact with their targets, leading to various physiological changes.
Biochemical Pathways
The compound is part of the tropane alkaloids family, which are known to affect various biochemical pathways . .
Result of Action
Tropane alkaloids, which this compound is a part of, are known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclobutanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to the industrial production of 8-cyclobutanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane.
化学反応の分析
Types of Reactions
8-Cyclobutanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic scaffold but lacks the cyclobutanecarbonyl and methoxy groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but includes a chlorine atom and a methyl group.
Uniqueness
8-Cyclobutanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutanecarbonyl and methoxy groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
cyclobutyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHIWVMMIQXICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2506374.png)








![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B2506393.png)

